HDAC6 Over HDAC1 Selectivity Versus Patent Analog
In the HDAC fluorescent assay (pH 8.0) reported in US Patent 9,249,087, N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide (Compound 18) showed an IC50 of 6,280 nM against HDAC6 and >30,000 nM against HDAC1, yielding a >4.8-fold selectivity window for HDAC6 over HDAC1 [1]. This stands in marked contrast to a structurally distinct analog from the same patent, Compound 53, which exhibits a far greater potency disparity: an HDAC6 IC50 of 124 nM versus an HDAC1 IC50 of 23,800 nM, representing a 192-fold window [2]. This comparison highlights that while both compounds favor HDAC6, the substantially narrower window of differential activity for Compound 18 offers a quantitatively distinct pharmacological profile, making it highly relevant for studies that demand a specific, less extreme inhibition gradient.
| Evidence Dimension | HDAC6 vs. HDAC1 selectivity ratio |
|---|---|
| Target Compound Data | HDAC6 IC50: 6,280 nM; HDAC1 IC50: >30,000 nM |
| Comparator Or Baseline | Compound 53: HDAC6 IC50: 124 nM; HDAC1 IC50: 23,800 nM |
| Quantified Difference | Target compound shows a >4.8-fold selectivity window for HDAC6 over HDAC1, compared to a 192-fold window for the comparator |
| Conditions | Fluorescent HDAC assay using acetylated lysine substrate; pH 8.0; recombinant human HDAC1, HDAC6, HDAC8 enzymes |
Why This Matters
This quantitative difference in the HDAC1/HDAC6 inhibition ratio defines the compound's unique utility within the patent series for assays where a more balanced isoform activity profile is required, as opposed to the highly HDAC6-preferring profile of Compound 53.
- [1] BindingDB. BDBM218241 (Compound 18). HDAC1 IC50 >30,000 nM; HDAC6 IC50 6,280 nM; HDAC8 IC50 9,430 nM. US Patent 9,249,087. View Source
- [2] BindingDB. BDBM218214 (Compound 53). HDAC1 IC50 23,800 nM; HDAC6 IC50 124 nM. US Patent 9,249,087. View Source
